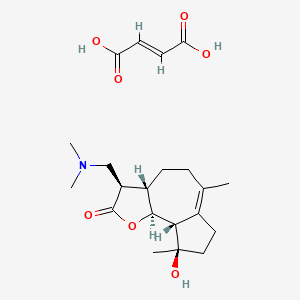

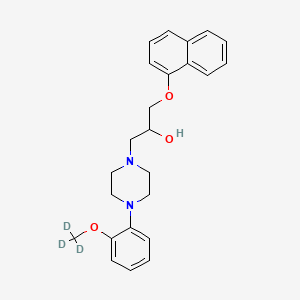

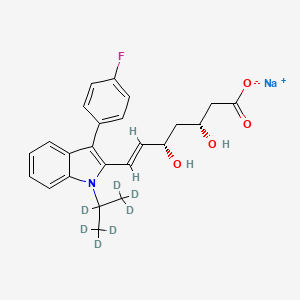

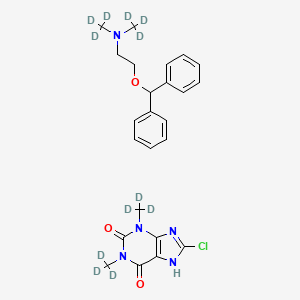

(3R,3aS,9R,9aS,9bS)-3-((Dimethylamino)methyl)-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9,9a-octahydroazuleno(4,5-b)furan-2(9bh)-one fumarate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ACT001, also known as dimethylaminomicheliolide, is a guaianolide sesquiterpene lactone developed by Accendatech Co., Ltd. in Tianjin, China. It has been certified as an orphan drug by the Food and Drug Administration in the United States and the European Union. ACT001 is currently undergoing phase II clinical trials for the treatment of glioblastoma, a highly aggressive and malignant brain tumor .

準備方法

ACT001 is synthesized from feverfew chrysanthemum lactone, which is first extracted from the feverfew plant. The synthetic route involves several steps, including the modification of the lactone structure to introduce the dimethylamino group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations . Industrial production methods for ACT001 are still under development, but they aim to optimize the yield and purity of the compound while minimizing the environmental impact.

化学反応の分析

ACT001 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ACT001 can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

科学的研究の応用

ACT001 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the reactivity of sesquiterpene lactones. In biology, ACT001 has been shown to inhibit the proliferation of glioma cells by targeting plasminogen activator inhibitor-1 and inhibiting the PI3K/AKT pathway . In medicine, ACT001 is being investigated for its potential to treat various types of cancer, including glioblastoma, non-small cell lung cancer, and neuromyelitis optica spectrum disorder . In industry, ACT001 is being explored for its potential use as an anti-inflammatory agent and as a component in drug formulations .

作用機序

The mechanism of action of ACT001 involves the inhibition of the nuclear factor kappa B signaling pathway by directly binding to IKK beta and inhibiting its phosphorylation. This leads to the downregulation of manganese superoxide dismutase protein expression and the promotion of reactive oxygen species production, which induces apoptosis and cell cycle arrest in glioma cells . Additionally, ACT001 has been shown to alleviate inflammation and pyroptosis through the peroxisome proliferator-activated receptor gamma/nuclear factor kappa B signaling pathway in lipopolysaccharide-induced alveolar macrophages .

類似化合物との比較

ACT001 is unique compared to other similar compounds due to its dual mechanism of action, targeting both the nuclear factor kappa B and PI3K/AKT pathways. Similar compounds include parthenolide, a natural product extracted from the feverfew plant, which also exhibits anti-inflammatory and anti-cancer properties . Another similar compound is micheliolide, which shares a similar chemical structure but lacks the dimethylamino group present in ACT001 . These structural differences contribute to the distinct biological activities and therapeutic potential of ACT001.

特性

CAS番号 |

1582289-91-5 |

|---|---|

分子式 |

C21H31NO7 |

分子量 |

409.5 g/mol |

IUPAC名 |

(3R,3aS,9R,9aS,9bS)-3-[(dimethylamino)methyl]-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one;(E)-but-2-enedioic acid |

InChI |

InChI=1S/C17H27NO3.C4H4O4/c1-10-5-6-12-13(9-18(3)4)16(19)21-15(12)14-11(10)7-8-17(14,2)20;5-3(6)1-2-4(7)8/h12-15,20H,5-9H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,13-,14-,15-,17+;/m0./s1 |

InChIキー |

PDWGVXJIDIRQME-DCNFBYMVSA-N |

異性体SMILES |

CC1=C2CC[C@@]([C@@H]2[C@@H]3[C@@H](CC1)[C@@H](C(=O)O3)CN(C)C)(C)O.C(=C/C(=O)O)\C(=O)O |

正規SMILES |

CC1=C2CCC(C2C3C(CC1)C(C(=O)O3)CN(C)C)(C)O.C(=CC(=O)O)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)

![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)

ethanone](/img/structure/B12413527.png)